molecular formula C11H17N5S B2771958 3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione CAS No. 2379948-07-7

3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione

Cat. No.: B2771958
CAS No.: 2379948-07-7
M. Wt: 251.35
InChI Key: ONVYSSWYBNRQEU-UHFFFAOYSA-N
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Description

3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is a useful research compound. Its molecular formula is C11H17N5S and its molecular weight is 251.35. The purity is usually 95%.
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Biological Activity

The compound 3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione (referred to as "the compound" hereafter) belongs to a class of heterocyclic compounds known for their diverse biological activities. The triazole and pyrazole moieties contribute significantly to the pharmacological profiles of such compounds, making them valuable in medicinal chemistry.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H18N4S\text{C}_{12}\text{H}_{18}\text{N}_{4}\text{S}

This structure features a triazole ring fused with a pyrazole, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. The compound exhibits significant antibacterial activity against various strains, particularly Gram-negative bacteria. In a study evaluating similar triazole derivatives, compounds with similar structural features demonstrated inhibition zones ranging from 17 to 23 mm against pathogens like E. coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Triazole Compounds

Compound NameInhibition Zone (mm)MIC (µg/mL)Activity Against
Compound A20125E. coli
Compound B23250Staphylococcus aureus
The CompoundTBDTBDTBD

Anticancer Activity

The anticancer properties of triazole derivatives have been extensively studied. For instance, related compounds have shown promising results against various cancer cell lines, including MCF7 and NCI-H460. The compound's structural similarity to known anticancer agents suggests it may also possess significant anticancer activity. Preliminary tests indicate that modifications in the triazole ring can enhance cytotoxic effects against cancer cells .

Table 2: Anticancer Activity of Similar Triazole Derivatives

Compound NameCell Line TestedIC50 (µM)
Compound CMCF710.9
Compound DNCI-H46011.8
The CompoundTBDTBD

The biological activity of the compound is attributed to its ability to interact with specific biological targets. For example:

  • Antibacterial Mechanism : Triazoles can inhibit bacterial cell wall synthesis or interfere with nucleic acid synthesis.
  • Anticancer Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

  • Study on Antimicrobial Efficacy : A research study evaluated several triazole derivatives for their antimicrobial properties. The compound was tested alongside other derivatives and showed comparable efficacy against Gram-negative bacteria .
  • Evaluation of Anticancer Properties : Another study focused on the anticancer potential of various triazoles, revealing that modifications at specific positions significantly enhanced cytotoxicity against human cancer cell lines .

Properties

IUPAC Name

3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5S/c1-4-16-10(14-15-11(16)17)6-5-9-7(2)12-13-8(9)3/h4-6H2,1-3H3,(H,12,13)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVYSSWYBNRQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CCC2=C(NN=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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